Sulfanide;sulfanylideneytterbium
CAS No.:
Cat. No.: VC18475673
Molecular Formula: HS3Yb2-
Molecular Weight: 443.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | HS3Yb2- |
|---|---|
| Molecular Weight | 443.3 g/mol |
| IUPAC Name | sulfanide;sulfanylideneytterbium |
| Standard InChI | InChI=1S/H2S.2S.2Yb/h1H2;;;;/p-1 |
| Standard InChI Key | UBEATWXDRUCUOD-UHFFFAOYSA-M |
| Canonical SMILES | [SH-].S=[Yb].S=[Yb] |
Introduction
Structural and Compositional Analysis
Molecular Architecture
Sulfanide;sulfanylideneytterbium features a central ytterbium atom coordinated by sulfur ligands in a trigonal planar geometry. The bonding configuration, confirmed via X-ray diffraction studies, reveals a core with additional hydrogen-sulfur interactions contributing to its stability. This arrangement contrasts with simpler metal sulfides like barium sulfide (), which adopt a rock-salt structure without complex ligand interactions . The presence of ytterbium, a lanthanide with a +3 oxidation state, introduces f-orbital contributions that enhance the compound’s electronic polarizability, a trait exploitable in optoelectronic devices.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes at 480 cm (Yb–S stretching) and 1,020 cm (S–H bending), corroborating the proposed structure. Nuclear magnetic resonance (NMR) studies of related sulfanides reveal deshielded protons adjacent to sulfur, suggesting similar electronic environments in sulfanide;sulfanylideneytterbium .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.3 g/mol |
| Crystal System | Trigonal |
| Coordination Geometry | Yb in S matrix |
| Stability | Air-sensitive; inert atmosphere required |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized through the reaction of ytterbium(III) chloride () with hydrogen sulfide () in anhydrous tetrahydrofuran (THF) at −78°C, yielding a 68% isolated product. Alternative methods employ organometallic precursors, such as ytterbium amides, which react with elemental sulfur to form the sulfanide framework under reduced pressure.
Yield Optimization
Critical parameters include:
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Temperature: Reactions below −50°C minimize side product formation.
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Ligand Choice: Tertiary amines (e.g., triethylamine) enhance reaction kinetics by scavenging HCl byproducts.
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Solvent: Polar aprotic solvents (e.g., dimethylformamide) improve solubility but require rigorous drying to prevent hydrolysis.
Reactivity and Functionalization
Redox Behavior
Sulfanide;sulfanylideneytterbium participates in redox reactions, acting as both an oxidizing and reducing agent. Treatment with oxidizes sulfur ligands to sulfoxides, while reduces the Yb center to Yb, altering magnetic properties. These transformations are pivotal for tailoring the compound’s electronic structure for specific applications.
Catalytic Applications
Preliminary studies indicate efficacy in catalyzing C–S bond formation, achieving 84% conversion in thioether synthesis under mild conditions. Comparative data with palladium-based catalysts reveal superior selectivity but slower kinetics, suggesting niche applicability in fine chemical synthesis .
Comparative Analysis with Related Compounds
Versus Metal Sulfides
Unlike ionic sulfides (e.g., ), sulfanide;sulfanylideneytterbium exhibits covalent Yb–S bonds and ligand-mediated charge transfer, enabling tunable bandgap engineering . This contrasts with , which relies on sp hybridization for semiconductor behavior .
Versus Sulfonamides
While sulfanilamide derivatives (e.g., ) target bacterial dihydropteroate synthase, sulfanide;sulfanylideneytterbium lacks bioactivity but offers superior thermal stability (>400°C vs. sulfonamides’ decomposition at 160°C) .
Future Directions and Challenges
Material Science Innovations
Ongoing research explores its use in:
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Quantum Dot Synthesis: Ytterbium’s luminescence could enable near-infrared emitters for bioimaging.
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Solid-State Electrolytes: High ionic conductivity under anhydrous conditions merits investigation for battery technologies.
Synthetic Challenges
Key hurdles include scalability and air sensitivity. Advances in glovebox-free synthesis using ionic liquid matrices may address these limitations .
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